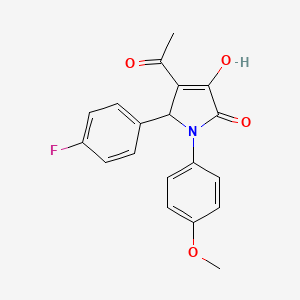![molecular formula C25H20N2O5 B5225203 5-[4-(2-phenoxyethoxy)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5225203.png)
5-[4-(2-phenoxyethoxy)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(2-phenoxyethoxy)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as PEPB, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound has been synthesized using different methods and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 5-[4-(2-phenoxyethoxy)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have shown that 5-[4-(2-phenoxyethoxy)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione inhibits the activity of certain enzymes, such as the proteasome and histone deacetylases, which are involved in cancer cell growth and survival. 5-[4-(2-phenoxyethoxy)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to activate certain signaling pathways, such as the p53 pathway, which is involved in regulating cell growth and apoptosis.
Biochemical and Physiological Effects:
5-[4-(2-phenoxyethoxy)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, 5-[4-(2-phenoxyethoxy)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit angiogenesis, or the formation of new blood vessels, which is important for tumor growth. 5-[4-(2-phenoxyethoxy)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-[4-(2-phenoxyethoxy)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition or activation. However, one of the limitations of using 5-[4-(2-phenoxyethoxy)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for further research on 5-[4-(2-phenoxyethoxy)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of research is the development of more efficient synthesis methods for 5-[4-(2-phenoxyethoxy)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione. Another area of research is the identification of the specific enzymes and signaling pathways that are targeted by 5-[4-(2-phenoxyethoxy)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione. Additionally, further studies are needed to determine the efficacy and safety of 5-[4-(2-phenoxyethoxy)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione in animal models and humans.
Métodos De Síntesis
5-[4-(2-phenoxyethoxy)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been synthesized using different methods. One of the most common methods involves the reaction of 2-phenoxyethanol with 4-formylbenzoic acid in the presence of a base to form 4-(2-phenoxyethoxy)benzaldehyde. This intermediate is then reacted with 1-phenyl-3-methyl-2-pyrazolin-5-one in the presence of a base to form 5-[4-(2-phenoxyethoxy)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione.
Aplicaciones Científicas De Investigación
5-[4-(2-phenoxyethoxy)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential use in various scientific research applications. One of the main areas of research has been its potential as an anti-cancer agent. Studies have shown that 5-[4-(2-phenoxyethoxy)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione inhibits the growth of cancer cells and induces apoptosis, or programmed cell death, in cancer cells. 5-[4-(2-phenoxyethoxy)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Propiedades
IUPAC Name |
(5Z)-5-[[4-(2-phenoxyethoxy)phenyl]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O5/c28-23-22(24(29)27(25(30)26-23)19-7-3-1-4-8-19)17-18-11-13-21(14-12-18)32-16-15-31-20-9-5-2-6-10-20/h1-14,17H,15-16H2,(H,26,28,30)/b22-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLJSKWOMWZLOW-XLNRJJMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCCOC4=CC=CC=C4)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)OCCOC4=CC=CC=C4)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-{[2-(diethylamino)-3-pyridinyl]methyl}-1,1-cyclopropanedicarboxamide](/img/structure/B5225138.png)
![ethyl 4-{2,5-dioxo-3-[4-(2-pyridinyl)-1-piperazinyl]-1-pyrrolidinyl}benzoate](/img/structure/B5225143.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5225163.png)
![2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5225173.png)
![ethyl {[3-(1H-benzimidazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B5225180.png)
![2-oxo-1-[1-(2-phenoxyethyl)-1H-indol-3-yl]-2-(1-pyrrolidinyl)ethanone](/img/structure/B5225184.png)
![2-(5-bromo-2-methoxyphenyl)-3-[(4-nitrophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5225196.png)
![1-(2-fluorobenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5225211.png)
![3-amino-2-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-methyl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamide](/img/structure/B5225213.png)
![2-chloro-5-(5-{[4-oxo-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5225230.png)
![4-{[(2,5-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5225237.png)